N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE
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Overview
Description
N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain is introduced via a condensation reaction between the quinazolinone core and 3-(3-methoxyphenyl)propanoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide: Similar structure but with a different position of the carbonyl group.
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-4(3H)-yl)propanamide: Similar structure but with a different position of the carbonyl group.
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-1(4H)-yl)propanamide: Similar structure but with a different position of the carbonyl group.
Uniqueness
N-(3-METHOXYPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the methoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(11-14)20-17(22)9-10-21-12-19-16-8-3-2-7-15(16)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
InChI Key |
HMXYTNFXDOGSSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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